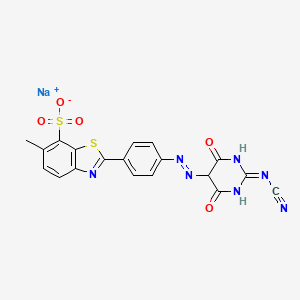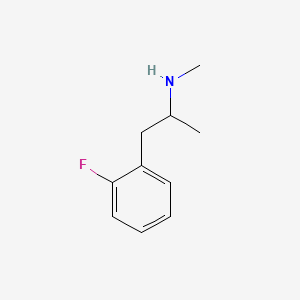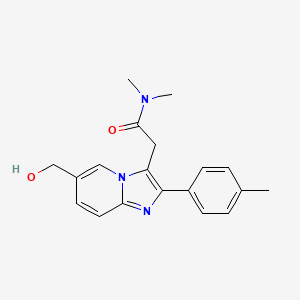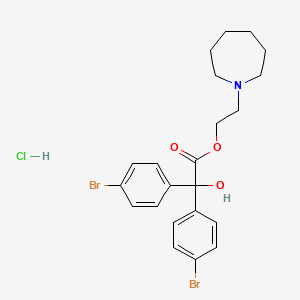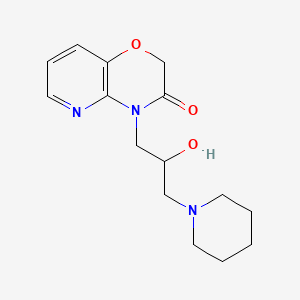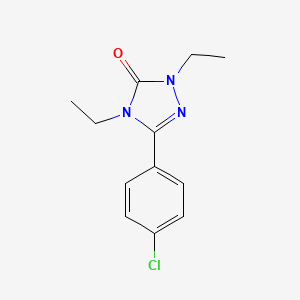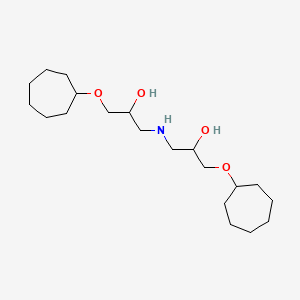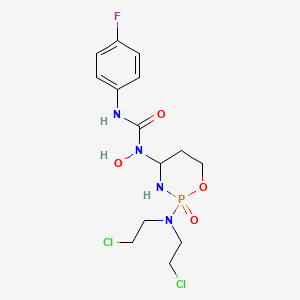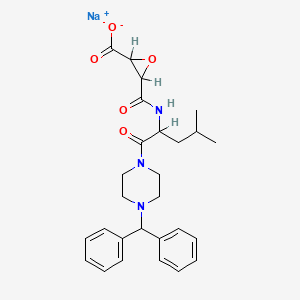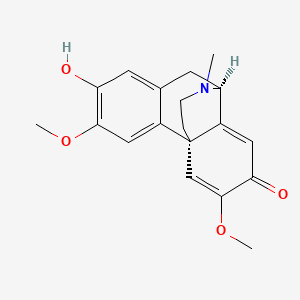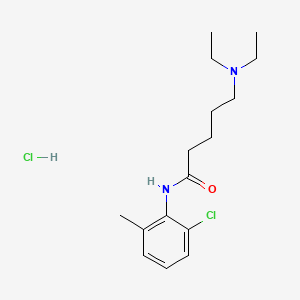
o-Valerotoluidide, 6'-chloro-5-(diethylamino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “C 5571” is a high impact copolymer of polypropylene, characterized by significantly improved impact resistance and good processability. It is specifically developed for applications requiring extra toughness, such as injection molding of baskets, pails, and toys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of polypropylene copolymers like “C 5571” typically involves polymerization processes. One common method is the Ziegler-Natta polymerization, which uses catalysts such as titanium chloride and aluminum alkyls. The reaction conditions include moderate temperatures and pressures to facilitate the polymerization of propylene monomers into the copolymer structure .
Industrial Production Methods
Industrial production of “C 5571” involves large-scale polymerization reactors where propylene and other comonomers are polymerized in the presence of catalysts. The process is carefully controlled to achieve the desired melt flow index and impact resistance properties. The resulting polymer is then extruded, pelletized, and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Polypropylene copolymers like “C 5571” can undergo several types of chemical reactions, including:
Oxidation: Exposure to oxygen can lead to oxidative degradation, affecting the polymer’s mechanical properties.
Thermal Degradation: High temperatures can cause the breakdown of the polymer chains.
Photodegradation: Ultraviolet light can initiate reactions that degrade the polymer.
Common Reagents and Conditions
Common reagents used in reactions involving polypropylene copolymers include stabilizers and antioxidants to prevent degradation. Conditions such as controlled temperatures and inert atmospheres are often employed to maintain the polymer’s integrity during processing .
Major Products Formed
The major products formed from the degradation of polypropylene copolymers include smaller hydrocarbon fragments and volatile organic compounds. These degradation products can affect the polymer’s performance and are typically minimized through the use of stabilizers .
Scientific Research Applications
Chemistry
In chemistry, “C 5571” is used as a material for studying polymerization processes and the effects of various catalysts on polymer properties. It serves as a model compound for understanding the behavior of high impact copolymers .
Biology and Medicine
While “C 5571” is primarily an industrial polymer, its properties can be studied for potential biomedical applications, such as in the development of durable medical devices and implants .
Industry
Industrially, “C 5571” is widely used in the manufacturing of durable goods that require high impact resistance. Its applications include automotive parts, consumer goods, and packaging materials .
Mechanism of Action
The mechanism by which “C 5571” exerts its effects is primarily through its molecular structure, which provides enhanced impact resistance and processability. The copolymer’s unique arrangement of monomers allows it to absorb and dissipate energy more effectively than standard polypropylene .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “C 5571” include other high impact polypropylene copolymers such as:
Polypropylene 5571: Another high impact copolymer with similar properties
PolyOne Nanoblend LST 5571: A compound that uses nanoclay technology to enhance stiffness and impact resistance.
Uniqueness
What sets “C 5571” apart from similar compounds is its specific formulation and processing conditions that result in a unique balance of impact resistance and processability. This makes it particularly suitable for applications requiring both toughness and ease of manufacturing .
Properties
CAS No. |
102612-66-8 |
|---|---|
Molecular Formula |
C16H26Cl2N2O |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-5-(diethylamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C16H25ClN2O.ClH/c1-4-19(5-2)12-7-6-11-15(20)18-16-13(3)9-8-10-14(16)17;/h8-10H,4-7,11-12H2,1-3H3,(H,18,20);1H |
InChI Key |
PHDBJCIPCMOWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCC(=O)NC1=C(C=CC=C1Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


